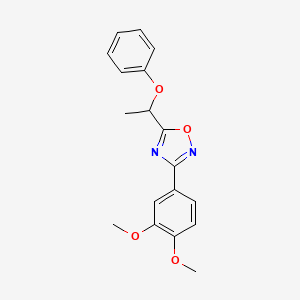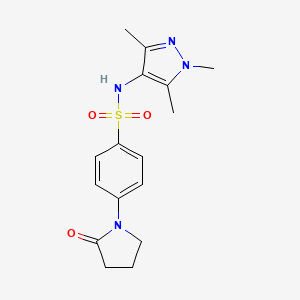![molecular formula C22H22N2O4 B4420260 3,4,5-trimethoxy-N-[4-(pyridin-2-ylmethyl)phenyl]benzamide](/img/structure/B4420260.png)
3,4,5-trimethoxy-N-[4-(pyridin-2-ylmethyl)phenyl]benzamide
Vue d'ensemble
Description
3,4,5-trimethoxy-N-[4-(pyridin-2-ylmethyl)phenyl]benzamide, also known as TPN-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. TPN-2 belongs to the class of benzamide derivatives, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-[4-(pyridin-2-ylmethyl)phenyl]benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses. In neurological research, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurological research, this compound has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,5-trimethoxy-N-[4-(pyridin-2-ylmethyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 3,4,5-trimethoxy-N-[4-(pyridin-2-ylmethyl)phenyl]benzamide. In cancer research, further studies are needed to investigate the potential use of this compound in combination with other anticancer agents. In inflammation research, future studies could focus on the development of this compound as a potential treatment for autoimmune diseases. In neurological research, future studies could explore the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in animal models and humans.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential therapeutic effects in various diseases. Its mechanism of action involves the modulation of various signaling pathways, and it has been found to have various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, and further research is needed to fully understand its therapeutic potential.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-[4-(pyridin-2-ylmethyl)phenyl]benzamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[4-(pyridin-2-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-19-13-16(14-20(27-2)21(19)28-3)22(25)24-17-9-7-15(8-10-17)12-18-6-4-5-11-23-18/h4-11,13-14H,12H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDNXFDQVMVZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4420185.png)
![2-[(4-fluorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4420202.png)
![(1S*,4S*)-2-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B4420207.png)


![4-{[(3-cyano-6-methylpyridin-2-yl)thio]methyl}benzoic acid](/img/structure/B4420223.png)

![2-{[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4420228.png)
![6-[(E)-2-(4-chlorophenyl)vinyl]-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4420235.png)


![7-methyl-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4420248.png)

![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B4420277.png)